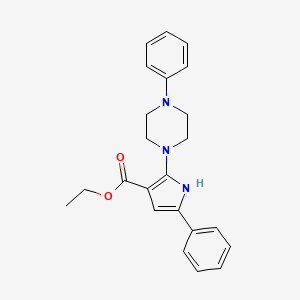

ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate

Beschreibung

Ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound characterized by a central pyrrole ring substituted at the 2-position with a 4-phenylpiperazine moiety and at the 5-position with a phenyl group. The 3-position is esterified with an ethyl carboxylate group. The piperazine substituent may enhance solubility and receptor-binding affinity, while the phenyl groups could contribute to hydrophobic interactions in biological systems .

Eigenschaften

IUPAC Name |

ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-2-28-23(27)20-17-21(18-9-5-3-6-10-18)24-22(20)26-15-13-25(14-16-26)19-11-7-4-8-12-19/h3-12,17,24H,2,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCAJAOEVBWLMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate (CAS: 120243-56-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O2 |

| Molar Mass | 375.46 g/mol |

| Boiling Point | 620.6 ± 55.0 °C (Predicted) |

| Density | 1.192 ± 0.06 g/cm³ (Predicted) |

| pKa | 19.30 ± 0.50 (Predicted) |

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act as an antagonist at certain neurotransmitter receptors, which could contribute to its therapeutic effects in neurological disorders.

Antidepressant and Anxiolytic Effects

Several studies have investigated the antidepressant and anxiolytic properties of this compound. In animal models, the compound demonstrated significant reductions in depressive-like behaviors when administered at varying doses. For instance, a study found that doses of 10 mg/kg significantly reduced immobility time in the forced swim test, indicating antidepressant activity.

Neuroprotective Properties

The compound also exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. In vitro assays demonstrated that this compound could enhance cell viability and reduce apoptosis in neuronal cultures treated with glutamate.

Case Study 1: Depression Model

In a controlled study using a chronic mild stress (CMS) model of depression, this compound was administered over a period of four weeks. The results indicated a significant improvement in behavioral scores, alongside increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of traditional antidepressants.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

Another study focused on the compound's effects in an Alzheimer's disease model using transgenic mice. This compound treatment resulted in reduced amyloid plaque formation and improved cognitive function as assessed by the Morris water maze test.

Research Findings

Recent research highlights the following findings regarding this compound:

- Selectivity : The compound exhibits selectivity for certain serotonin receptor subtypes, which may explain its efficacy as an antidepressant.

- Safety Profile : Toxicity studies indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

- Potential for Further Development : Given its promising biological activities, there is potential for further development into therapeutic agents for mood disorders and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate, a chemical compound with the molecular formula and a molar mass of 375.46 g/mol, has various applications in scientific research, particularly in the development of pharmaceutical agents . This compound is also known by its synonyms, including ethyl 5-phenyl-2-(4-phenylpiperazino)-1H-pyrrole-3-carboxylate .

Scientific Research Applications

This compound is used as a building block in synthesizing more complex molecules with potential anti-inflammatory and anticancer properties .

Pyrazole Derivatives in Anticancer Research

- Several pyrazole derivatives have demonstrated potential as anti-inflammatory and anticancer agents . For instance, certain compounds have shown significant cell apoptosis and antitumor activity .

- Specific pyrazole derivatives have exhibited cytotoxicity against A549 cell lines, inducing autophagy without causing apoptosis .

- Some pyrazole derivatives have shown significant inhibition of cancer cells, comparable to established drugs like cisplatin .

- Certain pyrazole derivatives have demonstrated potential for kinase inhibition .

- specific derivatives displayed significant inhibition of BRAF (V600E) and inhibited VEGF-induced proliferation of human umbilical vein endothelial cells .

- Some compounds have shown potential as CDK2 inhibitors and inhibited proliferation of various cancer cell lines .

- Certain derivatives exhibited significant inhibition for HCT116 and MCF-7 cell lines and against Aurora-A kinase .

Case Studies

- CDK9 Degrader: Compound C3, a CDK9 degrader, inhibits the proliferation and invasion of small cell lung cancer (SCLC) .

- Anticancer Activity: Certain pyrazoline, indole, and methoxyphenyl combinations have shown potent anticancer activity against A549, MCF-7, and HepG2 cancer cell lines .

Table of Pyrazole Derivatives and Their Anticancer Activities

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrrole derivatives are heavily influenced by substituents. Below is a comparative table of key analogues:

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound are absent, –4 highlight methodologies (e.g., SHELX software) for structural validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.